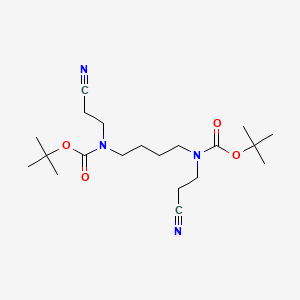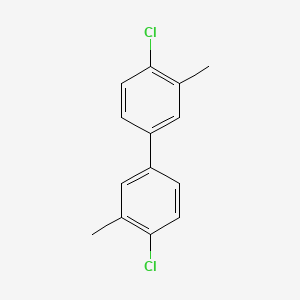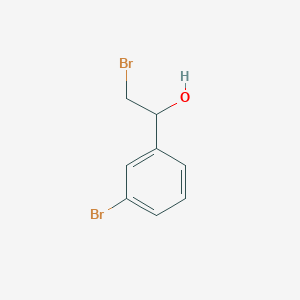
2-Bromo-1-(3-bromophenyl)ethanol
Vue d'ensemble
Description
“2-Bromo-1-(3-bromophenyl)ethanol” is a chemical compound with the molecular formula C8H9BrO . It is also known by other names such as “3-Bromophenethyl Alcohol” and "Benzeneethanol, 3-bromo-" .
Synthesis Analysis
The synthesis of “2-Bromo-1-(3-bromophenyl)ethanol” can be achieved by heating substituted cyclohexanones in neat diethyl dibromo-malonate at 100°C . The reaction proceeds via an efficient series of HBr eliminations to account for the loss of 2 equivalents of HBr .Molecular Structure Analysis
The molecular structure of “2-Bromo-1-(3-bromophenyl)ethanol” consists of a bromophenyl group attached to an ethanol group . The average mass of the molecule is 201.061 Da and the monoisotopic mass is 199.983673 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Bromo-1-(3-bromophenyl)ethanol” include a molecular weight of 201.061 Da . The compound has a density of 1.8±0.1 g/cm3 and a boiling point of 305.9±22.0 °C at 760 mmHg .Applications De Recherche Scientifique
Enzymatic Resolution in Synthesis
The enzymatic resolution of related compounds to 2-Bromo-1-(3-bromophenyl)ethanol has been demonstrated, specifically in the synthesis of adrenergic agents. For instance, 1-(4-amino-3-chloro-5-cyanophenyl)-2-bromo-1-ethanol was resolved using enantioselective lipase-catalyzed reactions, highlighting its role as an intermediate in synthesizing new adrenergic agents (Conde et al., 1998).
Synthesis of β-Adrenergic Blockers
β-Adrenergic receptor-blocking drugs like (R)-nifenalol and (S)-sotalol have been synthesized using 2-bromo-1-(4-nitrophenyl)ethanol, a compound structurally similar to 2-Bromo-1-(3-bromophenyl)ethanol. This synthesis process employs enzymatic transesterification, showcasing the importance of such bromohydrin precursors in pharmaceutical synthesis (Kapoor et al., 2005).
Photophysical Properties in Phthalocyanines
Modified phthalocyanines with compounds like 1-(4-bromophenyl)ethanol have been studied for their photochemical and biological properties. These modifications, including those with the enantiomers of 1-(4-bromophenyl)ethanol, affect the photophysical properties and interactions with cells like mammary MCF-7 cells. This suggests potential applications in areas such as photodynamic therapy (Ramos et al., 2015).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
It is known that brominated compounds like this one are often used in the suzuki–miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The targets in this case would be the carbon atoms involved in the bond formation.
Mode of Action
In the context of the Suzuki–Miyaura cross-coupling reaction, 2-Bromo-1-(3-bromophenyl)ethanol may interact with its targets (carbon atoms) through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
In the context of suzuki–miyaura cross-coupling reactions, the compound could play a role in the synthesis of complex organic molecules, potentially affecting various biochemical pathways depending on the specific molecules being synthesized .
Pharmacokinetics
The compound’s predicted boiling point is approximately 3237° C at 760 mmHg , and its predicted density is approximately 1.9 g/cm^3
Result of Action
As a reagent in suzuki–miyaura cross-coupling reactions, the compound could contribute to the formation of new carbon-carbon bonds, leading to the synthesis of complex organic molecules .
Action Environment
The action, efficacy, and stability of 2-Bromo-1-(3-bromophenyl)ethanol can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reactions in which the compound may be involved are known to be exceptionally mild and functional group tolerant . This suggests that the compound could potentially be stable and effective under a wide range of conditions.
Propriétés
IUPAC Name |
2-bromo-1-(3-bromophenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2O/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4,8,11H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBCVCDOHLICHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(CBr)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(3-bromophenyl)ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



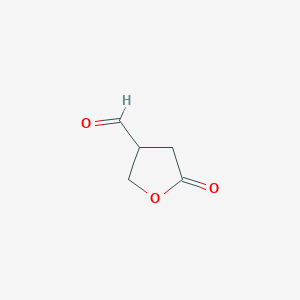

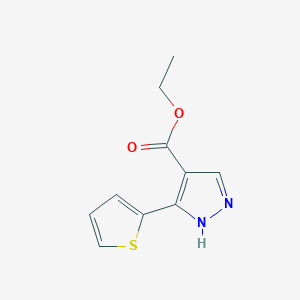
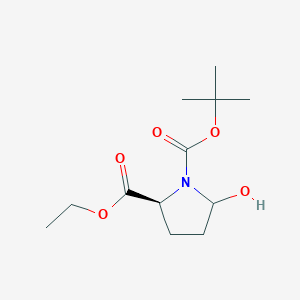


![Methyl cis-3-{[(tert-butoxy)carbonyl]amino}-1-methylcyclobutane-1-carboxylate](/img/structure/B3113270.png)


![tert-butyl N-[(1S,2R)-rel-2-[4-(Oxan-2-yloxy)phenyl]cyclopropyl]carbamate](/img/structure/B3113286.png)
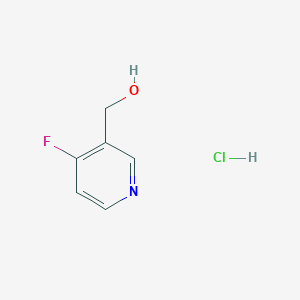
![N-([1,1'-biphenyl]-4-yl)-3'-(Carbazol-9-yl)-[1,1'-Biphenyl]-4-amine](/img/structure/B3113298.png)
